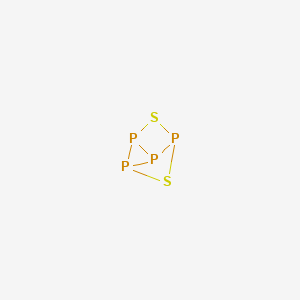
Tetraphosphorus disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphosphorus disulfide is an inorganic compound with the chemical formula P₄S₂. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for preparing tetraphosphorus disulfide involves the thermolysis of mixtures of phosphorus and sulfur. This process requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The product distribution can be analyzed using 31P-NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the safe handling of reactive materials and the efficient production of the compound .
化学反応の分析
Types of Reactions: Tetraphosphorus disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or sulfur dioxide.
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce phosphorus oxides and sulfur oxides .
科学的研究の応用
Tetraphosphorus disulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
作用機序
Similar Compounds: Tetraphosphorus disulfide is part of a family of phosphorus sulfides, which include compounds such as phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃). These compounds share similar structural features but differ in their sulfur content and reactivity.
Uniqueness: this compound is unique due to its specific chemical formula and the distinct properties it exhibits. Its instability above -30°C and its reactivity with various reagents set it apart from other phosphorus sulfides .
類似化合物との比較
- Phosphorus pentasulfide (P₄S₁₀)
- Phosphorus sesquisulfide (P₄S₃)
- Tetraphosphorus trisulfide (P₄S₃)
- Tetraphosphorus tetrasulfide (P₄S₄)
- Tetraphosphorus pentasulfide (P₄S₅)
- Tetraphosphorus hexasulfide (P₄S₆)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
- Tetraphosphorus nonasulfide (P₄S₉)
生物活性
Tetraphosphorus disulfide (P₄S₂) is a chemical compound that has garnered attention for its various biological activities. This article explores the synthesis, biological interactions, and potential applications of this compound, drawing from diverse research findings and case studies.
This compound is synthesized through several methods, often involving the reaction of phosphorus compounds with sulfur. It serves as a precursor in the production of other phosphorus-containing compounds, including tetrathiophosphates. The synthesis typically requires controlled conditions to ensure the stability and purity of the product.
Table 1: Common Synthesis Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Reaction with elemental sulfur | Direct reaction of phosphorus with sulfur under heat | 80-90 |
| Phosphorus trichloride method | Chlorination followed by sulfuration | 70-85 |
| Thermal decomposition | Decomposition of higher phosphides in sulfur atmosphere | 60-75 |
Biological Activity
This compound exhibits significant biological activity, particularly in its role as a metal-ion chelator and a radical scavenger. These properties make it relevant in various biological contexts, including antimicrobial applications and cellular interactions.
Metal-Ion Chelation : Studies have shown that this compound can chelate metal ions such as iron (Fe) and copper (Cu), which is crucial for its potential use in therapeutic applications. The chelation process can inhibit metal-dependent enzymes and disrupt cellular processes in pathogenic organisms.
Antimicrobial Properties : Research indicates that this compound has antibacterial effects, particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt microbial cell walls by interacting with disulfide bonds, leading to cell lysis and death.
Case Study: Antibacterial Activity
A recent study investigated the antibacterial effectiveness of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity.
- Experimental Design : Bacterial cultures were treated with varying concentrations of this compound.
- Results : The compound exhibited a dose-dependent inhibition of bacterial growth, with notable effects observed at concentrations above the MIC.
Applications in Medicine and Industry
The unique properties of this compound open avenues for its application in medicine and industry:
- Biocide Agent : Due to its antimicrobial properties, this compound is considered for use as a biocide in industrial water systems to control biofilm formation.
- Pharmaceutical Development : Its role as a metal chelator positions it as a candidate for drug formulations targeting metal-related diseases.
特性
CAS番号 |
12165-70-7 |
|---|---|
分子式 |
P4S2 |
分子量 |
188.03 g/mol |
IUPAC名 |
3,5-dithia-1,2,4,6-tetraphosphatricyclo[2.2.0.02,6]hexane |
InChI |
InChI=1S/P4S2/c5-2-1-3(2)6-4(1)5 |
InChIキー |
CXCPKNLTPHMZTD-UHFFFAOYSA-N |
正規SMILES |
P12P3P1SP2S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















